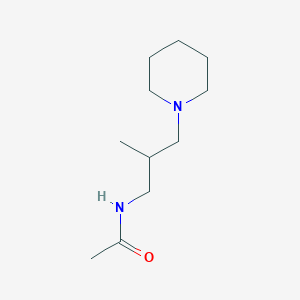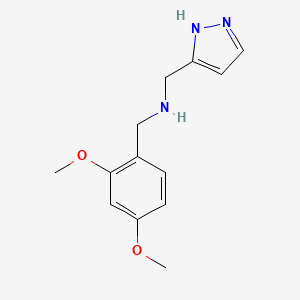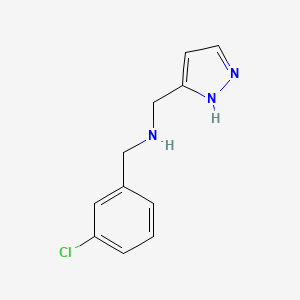
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
作用机制
The exact mechanism of action of compound X is not fully understood. However, it has been suggested that it acts as an inhibitor of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using compound X in lab experiments is its relatively low toxicity. It has been shown to have a low LD50 (the dose at which 50% of animals die) in animal studies. However, one of the limitations of using compound X is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are a number of future directions for the research of compound X. Some of these include:
1. Further studies on the mechanism of action of compound X, particularly in relation to its effects on cancer cells.
2. Studies on the pharmacokinetics and pharmacodynamics of compound X in humans.
3. Exploration of the potential use of compound X in combination with other chemotherapeutic agents for the treatment of cancer.
4. Studies on the potential use of compound X in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
5. Development of new synthesis methods for compound X that increase its yield and solubility.
合成方法
The synthesis of compound X involves a series of chemical reactions. The first step involves the reaction of 1,4-benzoquinone with glycol to form 3,4-dihydro-2H-1,5-benzodioxepin-7-ol. The second step involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol with 1H-pyrazole-5-carbaldehyde to form 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine. The overall yield of this synthesis method is approximately 40%.
科学研究应用
Compound X has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas of research include:
1. Cancer Treatment: Compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that compound X could be used as a potential chemotherapeutic agent for the treatment of cancer.
2. Neurological Disorders: Compound X has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been suggested that compound X could be used as a potential therapeutic agent for the treatment of these disorders.
3. Cardiovascular Diseases: Compound X has been shown to have vasodilatory effects and to reduce blood pressure in animal models. It has been suggested that compound X could be used as a potential therapeutic agent for the treatment of cardiovascular diseases.
属性
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-6-18-13-3-2-11(8-14(13)19-7-1)9-15-10-12-4-5-16-17-12/h2-5,8,15H,1,6-7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNZWIHDGMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNCC3=CC=NN3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)



![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)


![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)